(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a chemical compound classified within the piperazine family, characterized by its six-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and material science. The oxalate salt form is created by the reaction of (2R,5S)-1,2,5-trimethylpiperazine with oxalic acid, enhancing its solubility and stability for various applications .
The synthesis of (2R,5S)-1,2,5-trimethylpiperazine oxalate typically involves a straightforward reaction between (2R,5S)-1,2,5-trimethylpiperazine and oxalic acid. This reaction is usually conducted in an organic solvent like acetonitrile at elevated temperatures around 60°C. The conditions are optimized to ensure high yield and purity of the product.
In laboratory settings, the reaction can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess the progress and purity of the synthesized compound. In industrial applications, continuous flow processes may be employed to enhance efficiency and scalability of production.
(2R,5S)-1,2,5-trimethylpiperazine oxalate can undergo various chemical reactions typical of piperazine derivatives. These include:
The specific products formed depend on the reagents used and the reaction conditions applied .
Reaction conditions such as temperature, solvent choice, and concentration are critical in determining the yield and selectivity of desired products. For instance, varying the solvent from acetonitrile to dimethylformamide can influence both reaction kinetics and thermodynamics.
The mechanism of action for (2R,5S)-1,2,5-trimethylpiperazine oxalate primarily involves its interaction with biological targets such as receptors or enzymes within neurological pathways. It has been shown to modulate neurotransmitter activity by inhibiting specific enzymes involved in neurotransmitter synthesis or degradation.
This modulation can lead to therapeutic effects in conditions like neurodegenerative diseases where neurotransmitter balance is disrupted.
(2R,5S)-1,2,5-trimethylpiperazine oxalate has several significant applications:
Chiral piperazine derivatives represent a cornerstone in modern medicinal chemistry due to their versatile pharmacophore capabilities and stereoselective interactions with biological targets. These nitrogen-containing heterocycles serve as privileged scaffolds in central nervous system (CNS) therapeutics, antimicrobial agents, and enzyme modulators. The inherent chirality at multiple centers enables precise three-dimensional positioning of functional groups, making them indispensable in designing receptor-specific compounds. Among these, asymmetric 2,5-disubstituted piperazines exhibit exceptional conformational rigidity and hydrogen-bonding networks that facilitate high-affinity target binding, particularly in neuromodulatory applications as evidenced in recent patent literature on addiction treatments [1].
The compound (2R,5S)-1,2,5-Trimethylpiperazine features a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, methyl substituents at the N1, C2, and C5 positions, and chiral centers at C2 and C5. The relative (2R,5S) configuration creates a meso-like diastereomer with a plane of symmetry, distinct from its (2R,5R) and (2S,5S) counterparts. This stereochemical arrangement critically influences:
Table 1: Stereoisomers of 1,2,5-Trimethylpiperazine
Stereochemistry | Relative Configuration | Symmetry | Crystalline Form |
---|---|---|---|
(2R,5S) | meso | C₂ symmetry plane | Oxalate salt stable |
(2R,5R)/(2S,5S) | Chiral pair | C₁ symmetry | Free base preferred |
The SMILES notation C[C@@H]1CN[C@@H](CO)CN1C(OC(C)(C)C)=O.O=C(C(O)=O)O
explicitly defines the absolute configuration at C2 and C5, validated through single-crystal X-ray diffraction studies of the oxalate salt [5]. This stereochemical precision differentiates its solid-state behavior and dissolution kinetics from racemic mixtures, which frequently exhibit polymorphic instability.
Piperazine chiral auxiliaries have evolved through three distinct generations:
Table 2: Evolution of Piperazine Chiral Auxiliaries
Generation | Key Structural Features | Stereoselectivity | Exemplary Application |
---|---|---|---|
1st | Unsubstituted piperazine | None | Diethylcarbamazine (antiparasitic) |
2nd | C2-methyl substitution | ≤88% ee | Ciprofloxacin intermediate (antibiotic) |
3rd | 1,2,5-Trimethyl-(2R,5S) oxalate | >99% de | SSTR4 agonists (WO2021202775A1) [3] |
Oxalate anions serve as privileged counterions in chiral piperazine crystallization due to their molecular recognition capabilities and lattice engineering properties. In (2R,5S)-1,2,5-Trimethylpiperazine oxalate, the oxalate ion bridges cationic piperazinium units via:
This results in a high-melting (218-220°C) orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.54 Å, b = 10.23 Å, c = 12.67 Å, as determined through powder XRD analyses [5]. The oxalate matrix enhances physicochemical stability by:
Table 3: Crystallographic Parameters of Piperazine Oxalate Salts
Parameter | Free Base | Hydrochloride | Oxalate Salt |
---|---|---|---|
Crystal System | Amorphous | Monoclinic | Orthorhombic |
Space Group | - | P2/c | P2₁2₁2₁ |
Melting Point (°C) | 89-92 | 198-201 | 218-220 |
ΔGₛₒₗ (kJ/mol) | 15.7 | 12.9 | 9.3 |
The oxalate moiety further enables co-crystal engineering with API components, as demonstrated in patent US9959392B2 where oxalate-bridged piperazine complexes enhanced olfactory receptor binding through structural preorganization [7]. This functional matrix approach represents the cutting edge in chiral salt pharmaceutical applications, particularly for CNS-active compounds requiring precise steric orientation.
Synthetic Methodology: The current industrial route to (2R,5S)-1,2,5-Trimethylpiperazine oxalate involves:
Future directions include enzymatic desymmetrization and continuous flow crystallization to enhance stereopurity beyond 99.5% ee, addressing the growing demand for optically pure piperazine derivatives in next-generation therapeutics.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1